molecular formula C20H22Cl2N2O2 B2930520 2,4-dichloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide CAS No. 953970-49-5

2,4-dichloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide

Cat. No.: B2930520
CAS No.: 953970-49-5
M. Wt: 393.31
InChI Key: QNJDYKYVGYHOOF-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is a synthetic compound of significant interest in preclinical neuroscience research due to its structural relation to the phenylmorpholine class of psychoactive substances. This class, which includes compounds like phenmetrazine, is known to act as substrates for monoamine transporter proteins, primarily functioning as norepinephrine and dopamine releasing agents (NDRAs) . The core phenylmorpholine structure is recognized for its ability to elevate extracellular levels of key neurotransmitters in brain regions such as the nucleus accumbens, a mechanism relevant to the study of reward, motivation, and energy homeostasis . The specific molecular architecture of this compound, featuring a benzamide group linked via a propyl chain, suggests potential for novel interactions with these transporter systems. This makes it a valuable chemical tool for researchers investigating the structure-activity relationships of transporter substrates, the downstream neurochemical effects of monoamine release, and the development of new pharmacological probes. As such, it finds application in experimental models aimed at elucidating the neurobiology of stimulants and exploring central nervous system pathways. This product is strictly for research use in laboratory settings and is not intended for human, veterinary, or diagnostic use.

Properties

IUPAC Name

2,4-dichloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O2/c21-16-7-8-17(18(22)13-16)20(25)23-9-4-10-24-11-12-26-19(14-24)15-5-2-1-3-6-15/h1-3,5-8,13,19H,4,9-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJDYKYVGYHOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide typically involves the condensation of 2,4-dichlorobenzoic acid with 3-(2-phenylmorpholin-4-yl)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2,4-dichloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analog 1: 3-Chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide

  • Molecular Formula : C₁₈H₁₉ClN₂O₂
  • Molar Mass : 330.81 g/mol
  • Key Differences: The benzamide core lacks a second chlorine atom (only 3-chloro substitution). A methyl group is present at position 4 of the benzamide.
  • Implications: Reduced halogenation may lower lipophilicity compared to the target compound.

Structural Analog 2: 4-Chloro-N-[3-(Dimethylamino)propyl]benzamide (Compound 15)

  • Molecular Formula : C₁₂H₁₆ClN₂O (inferred from )
  • Key Differences: A single chlorine atom at position 4 of the benzamide. The terminal group is a dimethylamino-propyl chain instead of a phenylmorpholine-propyl chain.
  • Reduced steric bulk may facilitate penetration into hydrophobic binding pockets.

Structural Analog 3: N-{3-{[4-(Formylamino)butyl][(2E)-3-phenylprop-2-enoyl]amino}-propyl}benzamide (Chisitine 2)

  • Molecular Formula: Not explicitly stated, but includes a benzamide core with a polyamine chain and phenylpropenoyl group .
  • Key Differences: No halogen substituents on the benzamide. A complex polyamine side chain replaces the morpholine-propyl group.
  • Implications :
    • The lack of halogens may reduce electrophilic reactivity, affecting interactions with nucleophilic targets.
    • The polyamine chain could enhance binding to nucleic acids or metal ions.

Comparative Analysis Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Structural Features Potential Biological Implications
Target Compound Likely C₂₃H₂₅Cl₂N₂O₂ ~454.36 (estimated) 2,4-dichloro, phenylmorpholinylpropyl High lipophilicity, rigid morpholine Enhanced receptor binding, possible CNS activity
3-Chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide C₁₈H₁₉ClN₂O₂ 330.81 3-chloro, 4-methyl, morpholinylphenyl Moderate lipophilicity, planar aromatic Potential kinase inhibition
4-Chloro-N-[3-(dimethylamino)propyl]benzamide C₁₂H₁₆ClN₂O ~266.72 (estimated) 4-chloro, dimethylaminopropyl High solubility, flexible chain Soluble guanylate cyclase modulation
Chisitine 2 Not specified Not specified Benzamide, polyamine, phenylpropenoyl Polyamine flexibility, no halogens Nucleic acid interaction, antimicrobial

Research Findings and Implications

  • Halogenation Effects: The 2,4-dichloro substitution in the target compound likely increases its lipophilicity and metabolic stability compared to mono-chlorinated analogs (e.g., ). This could enhance blood-brain barrier penetration, making it suitable for central nervous system targets.
  • Morpholine vs. ).
  • Synthetic Challenges : The synthesis of such compounds often involves carbodiimide-mediated coupling (as seen in ), but the morpholine-propyl linkage may require specialized reagents or protecting groups.

Biological Activity

2,4-Dichloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorobenzamide core with a morpholine derivative, which is significant for its interaction with biological targets. The structural formula can be represented as follows:

C15H18Cl2N3O\text{C}_{15}\text{H}_{18}\text{Cl}_2\text{N}_3\text{O}

Research indicates that this compound acts primarily as a tachykinin receptor antagonist . Tachykinins are neuropeptides involved in various physiological processes, including inflammation and pain signaling. By inhibiting these receptors, the compound may offer therapeutic benefits in conditions such as asthma and other inflammatory diseases .

Table 1: Biological Activity Overview

Activity Effect Reference
Tachykinin Receptor AntagonismInhibition of receptor signaling
Anti-inflammatory EffectsReduction in inflammatory markers
β3-Adrenergic Receptor AgonismPotential for treating overactive bladder

Case Studies and Research Findings

  • Tachykinin Receptor Studies : A study demonstrated that the compound effectively inhibited the binding of tachykinins to their receptors in vitro, leading to reduced cellular responses associated with inflammation .
  • β3-Adrenergic Activity : Research highlighted its role as a selective agonist for the β3-adrenergic receptor, which is implicated in metabolic regulation and bladder function. This activity suggests potential applications in treating obesity and urinary disorders .
  • In Vivo Studies : Animal models treated with the compound showed significant reductions in symptoms associated with inflammatory diseases, indicating its therapeutic potential beyond receptor antagonism .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and a favorable half-life, which supports its potential as an oral medication. Further studies are needed to fully characterize its metabolism and excretion pathways.

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound has a low toxicity profile at therapeutic doses. However, comprehensive studies are required to evaluate long-term safety and potential side effects.

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